molecular formula C19H16O6 B2818118 propyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate CAS No. 859137-73-8

propyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate

Cat. No.: B2818118
CAS No.: 859137-73-8
M. Wt: 340.331
InChI Key: SQFGBFBIJMOAJT-UHFFFAOYSA-N
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Description

propyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a propyl ester group attached to a benzoate moiety, which is further linked to a chromenone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with propanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to continuous stirring and controlled temperature to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

propyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted aromatic compounds .

Scientific Research Applications

propyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of propyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate involves its interaction with various molecular targets. The compound can inhibit enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. It also interacts with cellular receptors to modulate inflammatory responses. The chromenone structure allows it to intercalate with DNA, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(7-hydroxy-4-oxochromen-3-yloxy)benzoate
  • Ethyl 4-(7-hydroxy-4-oxochromen-3-yloxy)benzoate
  • Butyl 4-(7-hydroxy-4-oxochromen-3-yloxy)benzoate

Uniqueness

propyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. Compared to its methyl and ethyl counterparts, the propyl ester provides a balance between hydrophobicity and hydrophilicity, making it more versatile in various applications .

Biological Activity

Propyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate, a synthetic compound belonging to the class of coumarin derivatives, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C25_{25}H29_{29}NO6_6
Molecular Weight: 439.5 g/mol
CAS Number: 724741-09-7

The compound features a propyl ester group linked to a benzoate moiety and a chromenone structure, which is characteristic of coumarins known for their diverse biological activities, including antioxidant, anticancer, and antimicrobial properties .

Synthesis

The synthesis of this compound typically involves the esterification of 4-hydroxybenzoic acid with propanol in the presence of a catalyst such as sulfuric acid. The reaction is conducted under reflux conditions to ensure complete conversion and is followed by purification through recrystallization from ethanol.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. In particular, studies have shown that compounds similar to this compound can inhibit lipid peroxidation, which is crucial for protecting cellular membranes from oxidative damage. For instance, certain derivatives demonstrated three times more potent inhibition than Trolox in rat brain homogenates .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cell Line Studies: The compound has been shown to exhibit cytotoxic effects against several human cancer cell lines, including AGS (gastric cancer), MGC803 (gastric cancer), HCT116 (colon cancer), A549 (lung cancer), HepG2 (liver cancer), and HeLa (cervical cancer). In vitro assays demonstrated that certain analogues exhibited better cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil .
  • Mechanisms of Action: The mechanisms underlying the anticancer effects include the induction of apoptosis and cell cycle arrest. Flow cytometry assays revealed that some derivatives caused G2/M phase arrest in cancer cells, leading to increased apoptosis rates .

Antimicrobial Activity

Coumarins are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various pathogenic microorganisms, although specific data on this compound's antimicrobial efficacy remains limited .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityPropyl 4-[...] exhibited significant cytotoxicity against multiple cancer cell lines with mechanisms involving apoptosis and cell cycle arrest.
Antioxidant PropertiesDemonstrated potent inhibition of lipid peroxidation, outperforming Trolox in efficacy.
Synthesis and ApplicationsHighlighted the compound's potential as a precursor for developing new therapeutic agents targeting oxidative stress and inflammation.

Properties

IUPAC Name

propyl 4-(7-hydroxy-4-oxochromen-3-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-2-9-23-19(22)12-3-6-14(7-4-12)25-17-11-24-16-10-13(20)5-8-15(16)18(17)21/h3-8,10-11,20H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFGBFBIJMOAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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